molecular formula C24H26F2N4O3 B1192307 BLU-5937

BLU-5937

Cat. No.: B1192307
M. Wt: 456.49
InChI Key: HHJIZLMOCIYWJF-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BLU-5937 is a selective P2X3 antagonist with a potent anti-tussive effect and no taste alteration.

Scientific Research Applications

1. Role in Treatment of Chronic Cough

BLU-5937, identified as a potent and selective antagonist of P2X3 homotrimeric receptors, plays a significant role in treating chronic cough. The receptors are located on primary afferent neurons and get activated by ATP from damaged or inflamed tissues, leading to cough reflex hypersensitization. This compound inhibits these receptors, thereby reducing the hypersensitization and chronic cough. Its efficacy in blocking P2X3 receptors without affecting taste perception makes it a promising candidate for unexplained, refractory chronic cough treatment. Extensive preclinical studies have demonstrated its strong anti-tussive effects and favorable pharmacokinetic properties, indicating its potential for clinical applications (Garceau & Chauret, 2019).

2. Targeting Oncogenic Kinases in Cancer Treatment

BLU-285, another compound related to this compound, has been identified as a selective and potent inhibitor of mutant KIT and PDGFRA kinases, common in various cancers. It has shown efficacy in inhibiting these oncogenic kinases in preclinical and clinical settings, particularly in cancers with KIT/PDGFRA mutations. This precision therapy targets activation loop mutants that are resistant to current therapies and has demonstrated significant activity in clinical trials for treating gastrointestinal stromal tumor and systemic mastocytosis, among others. The specificity and potent action of BLU-285 against these mutations suggest its potential as a targeted therapy in oncology (Evans et al., 2017).

Properties

Molecular Formula

C24H26F2N4O3

Molecular Weight

456.49

IUPAC Name

Methyl (S)-3-((2-(2,6-difluoro-4-(methylcarbamoyl)phenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-1-carboxylate

InChI

InChI=1S/C24H26F2N4O3/c1-14-6-8-30-19(10-15-5-4-7-29(13-15)24(32)33-3)22(28-20(30)9-14)21-17(25)11-16(12-18(21)26)23(31)27-2/h6,8-9,11-12,15H,4-5,7,10,13H2,1-3H3,(H,27,31)/t15-/m0/s1

InChI Key

HHJIZLMOCIYWJF-HNNXBMFYSA-N

SMILES

O=C(N1C[C@H](CC2=C(C3=C(F)C=C(C(NC)=O)C=C3F)N=C4C=C(C)C=CN42)CCC1)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BLU5937;  BLU 5937;  BLU-5937

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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